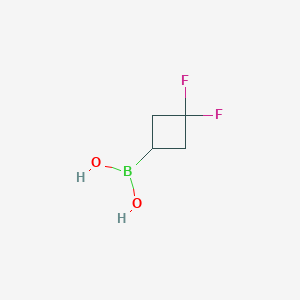

(3,3-Difluorocyclobutyl)boronic acid

Description

Significance of Organoboron Compounds in Contemporary Organic Chemistry

Organoboron compounds, particularly boronic acids and their derivatives, are foundational reagents in modern organic synthesis. nih.govborates.today Their value stems from their unique combination of stability, low toxicity, and versatile reactivity. nih.govachemblock.com These compounds are generally stable to air and moisture and are often crystalline solids, simplifying their handling and storage. borates.today

The most prominent application of boronic acids is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. youtube.com This reaction forms a carbon-carbon bond by coupling an organoboron compound with an organohalide or triflate, a process crucial for constructing the carbon skeleton of complex molecules, including many pharmaceuticals and advanced materials. Beyond the Suzuki-Miyaura reaction, organoboron compounds are intermediates in a variety of other important transformations, such as Chan-Lam amination and Petasis reactions, further highlighting their indispensable role in the synthetic chemist's toolbox. nih.gov The development of a wide array of boronic acids has enabled the synthesis of countless complex molecular architectures. borates.today

Table 1: Key Properties of Organoboron Compounds in Synthesis

| Property | Significance in Organic Synthesis |

|---|---|

| Stability | Generally stable to air and moisture, allowing for easier handling and storage compared to many other organometallic reagents. nih.govachemblock.com |

| Low Toxicity | Boron-containing byproducts are typically non-toxic and environmentally benign, making them suitable for large-scale industrial applications. nih.govnih.gov |

| Functional Group Tolerance | Suzuki-Miyaura and other related reactions tolerate a wide variety of functional groups, enabling their use in the late-stage functionalization of complex molecules. |

| Versatile Reactivity | Serve as key intermediates in numerous C-C and C-heteroatom bond-forming reactions. nih.gov |

| Commercial Availability | A vast number of diverse boronic acids are commercially available, facilitating access to a wide range of molecular building blocks. borates.today |

Strategic Importance of Fluorine in Pharmaceutical and Agrochemical Research Scaffolds

The introduction of fluorine into bioactive molecules is a widely used strategy in medicinal and agrochemical chemistry to enhance a compound's properties. researchgate.net Even the substitution of a single hydrogen atom with fluorine can dramatically alter a molecule's metabolic stability, binding affinity, and physicochemical characteristics like lipophilicity and pKa. nih.govresearchgate.net

The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes such as cytochrome P450s. This often leads to an increased metabolic half-life and improved bioavailability of a drug. researchgate.net Furthermore, the high electronegativity of fluorine can influence the electronic environment of a molecule, potentially leading to stronger binding interactions with target proteins. nih.gov The strategic placement of fluorine, for example in a gem-difluoro motif (CF2) as seen in (3,3-Difluorocyclobutyl)boronic acid, can act as a non-hydrolyzable mimic of a carbonyl or ether group, while also modulating local acidity and conformation. This makes fluorinated scaffolds highly sought after in the design of new therapeutic agents and crop protection chemicals. researchgate.net

Table 2: Effects of Fluorine Incorporation in Bioactive Molecules

| Parameter | Effect of Fluorination | Rationale |

|---|---|---|

| Metabolic Stability | Increased | The high strength of the C-F bond makes it resistant to enzymatic cleavage. researchgate.net |

| Binding Affinity | Can be enhanced | Fluorine's electronegativity can lead to favorable electrostatic interactions with protein targets. nih.gov |

| Lipophilicity | Increased | Fluorine is more lipophilic than hydrogen, which can improve membrane permeability. researchgate.net |

| pKa | Lowered | The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, affecting ionization state at physiological pH. nih.gov |

| Conformation | Altered | The stereoelectronic effects of fluorine can influence the preferred conformation of a molecule, which can be crucial for biological activity. |

Overview of Cyclobutyl Motifs in Complex Molecular Architectures

The cyclobutyl ring is a four-membered carbocycle that has gained increasing attention as a structural motif in medicinal chemistry. researchgate.netnih.gov Unlike its more common five- and six-membered counterparts, the cyclobutane (B1203170) ring possesses a unique, puckered three-dimensional structure. This distinct conformation allows it to present substituents in specific spatial orientations that may not be achievable with other ring systems, enabling a more precise fit into the binding pockets of biological targets. nih.gov

The introduction of a cyclobutyl moiety can improve a compound's metabolic stability and solubility while providing a novel scaffold for intellectual property. The increased sp³ character of the cyclobutyl ring compared to aromatic systems can lead to improved physicochemical properties relevant to drug development. While the cross-coupling of sp³-hybridized organoboranes like cyclobutyl boronic acids can be more challenging than their sp² counterparts due to factors like potential β-hydride elimination, successful methods have been developed. The use of potassium cyclobutyltrifluoroborate, a derivative of cyclobutyl boronic acid, has been shown to be effective in Suzuki-Miyaura couplings with various aryl chlorides, demonstrating the feasibility of incorporating this valuable motif. The combination of the cyclobutyl ring with gem-difluorination in this compound provides a building block that offers a unique conformational profile along with enhanced metabolic stability.

Properties

Molecular Formula |

C4H7BF2O2 |

|---|---|

Molecular Weight |

135.91 g/mol |

IUPAC Name |

(3,3-difluorocyclobutyl)boronic acid |

InChI |

InChI=1S/C4H7BF2O2/c6-4(7)1-3(2-4)5(8)9/h3,8-9H,1-2H2 |

InChI Key |

CZSUQMOWKVGTLA-UHFFFAOYSA-N |

Canonical SMILES |

B(C1CC(C1)(F)F)(O)O |

Origin of Product |

United States |

Synthetic Methodologies for 3,3 Difluorocyclobutyl Boronic Acid and Derivatives

Direct Synthesis of (3,3-Difluorocyclobutyl)boronic Acid

Direct synthesis involves the conversion of a functional group on the 3,3-difluorocyclobutane ring into a boronic acid. These methods typically start with a readily accessible fluorinated precursor, such as a halide.

The classic and most straightforward conceptual approach to synthesizing alkylboronic acids involves the reaction of an organometallic reagent with a trialkyl borate (B1201080). For the target compound, this would begin with the preparation of a Grignard reagent from 3,3-difluorocyclobutyl bromide. The subsequent reaction of this organomagnesium species with a trialkyl borate, such as trimethyl borate or triisopropyl borate, followed by acidic hydrolysis, would yield the desired this compound.

An alternative and increasingly popular direct approach is the transition-metal-catalyzed borylation of alkyl halides. organic-chemistry.org Palladium or nickel catalysts, in conjunction with specific ligands, can mediate the cross-coupling of an alkyl halide like 3,3-difluorocyclobutyl bromide or chloride with a boron-containing reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂). organic-chemistry.orgorganic-chemistry.org This reaction produces the corresponding boronate ester, this compound pinacol (B44631) ester, which can be readily hydrolyzed to the final boronic acid. This method often demonstrates broad functional group tolerance and can proceed under milder conditions than traditional Grignard-based routes. organic-chemistry.org

| Precursor | Boron Reagent | Key Reagents/Catalyst | Intermediate Product | Ref. |

| 3,3-Difluorocyclobutyl bromide | Trimethyl borate | Magnesium (Mg) | This compound | diva-portal.org |

| 3,3-Difluorocyclobutyl chloride | Bis(pinacolato)diboron | Pd or Ni catalyst, ligand | This compound pinacol ester | organic-chemistry.orgorganic-chemistry.org |

| 3,3-Difluorocyclobutyl iodide | Bis(pinacolato)diboron | CeO₂ nanorods | This compound pinacol ester | organic-chemistry.orgorganic-chemistry.org |

Table 1: Representative Direct Borylation Strategies

For any synthetic route to be industrially viable, scalability is a critical factor. The Grignard-based method, while fundamental, can be challenging to scale due to the highly reactive and moisture-sensitive nature of the organometallic intermediate. However, with modern process control, it remains a feasible option.

Indirect Synthesis and Derivatization from 3,3-Difluorocyclobutyl Building Blocks

Indirect routes involve more steps but can leverage more common or stable starting materials. These strategies include functional group transformations from established building blocks or constructing the cyclobutane (B1203170) ring itself through cycloaddition reactions.

A powerful modern strategy for synthesizing alkylboronic acids is through the decarboxylative borylation of carboxylic acids. hep.com.cn This method is particularly relevant as 3,3-difluorocyclobutanecarboxylic acid is an accessible building block. The process begins by converting the carboxylic acid into a redox-active ester, such as an N-hydroxyphthalimide (NHPI) ester. nih.gov This activated intermediate can then undergo a nickel-catalyzed or a photoinduced reaction with bis(pinacolato)diboron (B₂pin₂). nih.govnih.gov In this key step, the carboxyl group is extruded as CO₂, and a boryl group is installed in its place, forming the pinacol boronate ester. nih.gov Subsequent hydrolysis furnishes the target boronic acid. This methodology is noted for its exceptional functional group compatibility and its ability to convert a common and stable functional group (a carboxylic acid) into a high-value boronic acid. nih.govnih.gov

| Starting Material | Activation Step | Borylation Reagents | Key Conditions | Ref. |

| 3,3-Difluorocyclobutanecarboxylic acid | Formation of N-hydroxyphthalimide (NHPI) ester | B₂(pin)₂, Nickel catalyst | Base, Solvent (e.g., THF) | nih.gov |

| 3,3-Difluorocyclobutanecarboxylic acid | Formation of N-hydroxyphthalimide (NHPI) ester | B₂(catecholato)₂, Amine solvent | Visible light irradiation | nih.govcapes.gov.br |

Table 2: Decarboxylative Borylation Approach

An elegant strategy for constructing the borylated cyclobutane core in a single step is the [2+2] cycloaddition reaction. nih.gov This approach involves the reaction of an alkene with an alkenyl boronic derivative. To generate the specific this compound scaffold, this would conceptually involve the cycloaddition of an alkenyl boronate, such as vinylboronic acid pinacol ester, with a difluorinated alkene, like 1,1-difluoroethene. Alternatively, a difluorinated alkenyl boronate could react with ethylene. These reactions are typically promoted by photochemical activation, using UV or visible light to generate high-energy excited-state intermediates that undergo cycloaddition. nih.govnih.gov This method directly assembles the desired four-membered ring with the boron functionality already in place, offering a convergent and efficient route to complex cyclobutane structures. nih.gov

A significant refinement of the photochemical [2+2] cycloaddition is the use of a photosensitizer. nih.govnih.gov Direct photoexcitation of alkenes often requires high-energy, short-wavelength UV light, which can be destructive to other functional groups in the molecule. In photosensitized strategies, a separate molecule—the sensitizer (B1316253) (e.g., thioxanthone)—absorbs lower-energy visible light and enters an excited triplet state. researchgate.net It then transfers this energy to one of the alkene reaction partners, promoting it to its triplet excited state and initiating the cycloaddition. nih.gov This process allows the reaction to proceed under significantly milder and more selective conditions, broadening the substrate scope and functional group tolerance. nih.gov The mechanism allows for the coupling of alkenylboronates with various alkenes to generate a diverse library of cyclobutylboronates. nih.gov

| Reactant 1 | Reactant 2 | Photosensitizer | Light Source | Product Type | Ref. |

| Alkenylboronate ester | Alkene (e.g., styrene) | Iridium or Ruthenium complex | Visible Light (e.g., Blue LED) | Cyclobutylboronate ester | nih.gov |

| Alkenylboronate ester | Diene (e.g., isoprene) | Thioxanthone | UV/Visible Light | Cyclobutylboronate ester | nih.govresearchgate.net |

Table 3: General Photosensitized [2+2] Cycloaddition for Cyclobutylboronate Synthesis

Routes via Photochemical [2+2] Cycloaddition of Alkenyl Boronic Derivatives to Construct Cyclobutane Scaffolds

Scope and Limitations in Cyclobutane Boronate Ester Formation

The synthesis of cyclobutane boronate esters is a desirable goal, as it provides access to complex building blocks for medicinal chemistry. However, the creation of these strained four-membered rings bearing a synthetically versatile carbon-boron bond presents unique challenges. Various methods have been developed, each with its own scope and set of limitations.

One prominent method is the [2+2] photocycloaddition of vinyl boronate esters. Visible-light-activated transition metal photocatalysts, such as iridium and ruthenium polypyridyl complexes, can be used for the intramolecular [2+2] cycloaddition of substrates containing both a styrene (B11656) and a vinyl boronate ester moiety. nih.gov This strategy has proven effective for a range of substrates.

Key findings regarding the scope of this photocatalytic method are summarized below:

| Tether Type | Substrate Example | Product Yield | Observations |

| Ether | Di(prop-1-en-2-yl) ether tether | 75% | Reaction proceeds smoothly. |

| Amine | N-allyl-N-(4-vinylbenzyl)amine tether | 68% | Tolerates amine functionality well. |

| All-Carbon | 1-allyl-4-vinylbenzene tether | 72% | Effective for simple hydrocarbon tethers. |

| Sterically Hindered | Tether with proximal steric bulk | 65% | Reactivity is maintained despite steric hindrance near the reaction site. |

This table is based on data from studies on intramolecular [2+2] cycloadditions. nih.gov

Despite its successes, this method has notable limitations. Efforts to develop high-yielding intermolecular [2+2] cycloadditions have been largely unsuccessful, constraining the method primarily to intramolecular applications. nih.gov Furthermore, while the reaction tolerates a variety of functional groups, the requirement for a tether between the two reacting olefin partners limits the structural diversity of the accessible cyclobutane products from a single starting material. nih.gov Other methods, such as those involving ring contraction of five-membered-ring alkenyl boronate complexes, have also been explored, but these can be limited by the availability of the starting materials and the complexity of the reaction pathway. nih.gov

Hydroboration Approaches for Fluorinated Cyclobutyl Boronates

Hydroboration represents a fundamental strategy for the synthesis of organoboron compounds. When applied to fluorinated olefins, such as precursors to fluorinated cyclobutyl boronates, the regioselectivity of the reaction is a critical consideration. The fluorine atoms significantly influence the electronic properties of the double bond, which can direct the boron to either the α or β position.

For gem-difluoroalkenes, a radical hydroboration approach has been successfully implemented to construct α-difluoroalkyl borons. nih.gov This transformation exhibits broad substrate scope and excellent regioselectivity. A similar strategy applied to a 3,3-difluorocyclobutene precursor would be expected to yield the desired this compound pinacol ester.

In contrast, Lewis acid-mediated hydroboration of fluoroolefins using reagents like dichloroborane (HBCl₂) or dibromoborane (B81526) (HBBr₂) often proceeds with Markovnikov selectivity. nih.govacs.org This process generates an α-fluorinated boron intermediate, which upon oxidation yields an α-fluorinated alcohol. The regioselectivity in these cases is not solely dependent on electronic effects but can also be influenced by the steric environment. nih.govacs.org

The choice of catalyst can also be used to control the reaction's outcome. Ligand-regulated rhodium-catalyzed hydroboration of fluoroolefins has been shown to provide access to both α- and β-fluorinated products, depending on the specific ligand employed. nih.gov

| Hydroboration Method | Boron Reagent | Typical Regioselectivity | Key Features |

| Radical Hydroboration | (Pin)B-H sources | Anti-Markovnikov | Forms α-difluoroalkyl borons; proceeds via a radical mechanism. nih.gov |

| Lewis Acid-Mediated | HBCl₂ / HBBr₂ | Markovnikov | Yields α-fluorinated boron intermediates; features excellent regioselectivity. acs.org |

| Rhodium-Catalyzed | Catecholborane | Ligand-dependent | Allows access to both α- and β-hydroboration products. nih.gov |

Decarboxylative Borylation Strategies for Alkylboronates

Decarboxylative borylation has emerged as a powerful transformation that connects abundant and inexpensive alkyl carboxylic acids to valuable boronic esters. nih.govillinois.edu This strategy circumvents the need for pre-functionalized starting materials like organohalides or olefins, which are often required for traditional methods such as Miyaura borylation or hydroboration. nih.gov

The most common approach involves the conversion of a carboxylic acid into a redox-active ester (RAE), such as an N-hydroxyphthalimide ester. This intermediate can then undergo nickel- or copper-catalyzed cross-coupling with a diboron (B99234) reagent like bis(pinacolato)diboron (B₂pin₂). nih.govnih.gov The reaction proceeds via a radical mechanism initiated by the catalytic cycle, resulting in the replacement of the carboxylic acid group with a boronate ester. illinois.edu

Key Catalytic Systems for Decarboxylative Borylation:

Nickel-Catalyzed: Utilizes an inexpensive nickel catalyst and an in-situ derived boron ate complex. This method is noted for its broad functional group compatibility. nih.gov

Copper-Catalyzed: Employs a simple copper(II) catalyst, such as Cu(acac)₂, and represents a rapid and operationally simple option, with reactions often completing in minutes at room temperature. nih.gov

Photochemical/Photoinduced: These methods use visible light, often in conjunction with a photocatalyst, to generate the necessary radical intermediate from the redox-active ester. acs.org

This methodology is particularly strategic for accessing complex boronic acids that would be difficult to prepare otherwise. nih.gov For the synthesis of this compound, this would involve the starting material 3,3-difluorocyclobutanecarboxylic acid, which is accessible through established routes. researchgate.net The impressive chemoselectivity of decarboxylative borylation suggests that this transformation could be applied to this fluorinated substrate to furnish the desired boronic acid. nih.gov

Stereoselective Synthetic Approaches to Chiral this compound Derivatives

The development of stereoselective methods to access chiral fluorinated cyclobutyl boronic acid derivatives is of high interest, as the introduction of stereocenters can profoundly impact the biological activity of resulting molecules. These approaches can be broadly categorized into catalytic asymmetric constructions and methods that rely on chiral auxiliaries.

Asymmetric Construction of Fluorinated Cyclobutyl Boronates

Catalytic asymmetric synthesis provides an efficient route to chiral molecules. For the construction of chiral fluorinated cyclobutyl boronates, several strategies can be envisioned based on established methodologies for related systems.

Copper-catalyzed borylation of β-trifluoromethyl-α,β-unsaturated ketones using chiral ligands has been shown to provide chiral α-trifluoromethylated boronates with high enantioselectivities. acs.org A similar conjugate borylation of a suitably designed α,β-unsaturated cyclobutanone (B123998) could potentially establish a chiral center.

Another powerful method is the rhodium-catalyzed asymmetric hydroboration of olefins. The use of chiral phosphine (B1218219) ligands, such as BI-DIME, has enabled the highly enantioselective hydroboration of α-arylenamides to produce α-amino tertiary boronic esters with up to 99% ee. nih.gov Applying this type of catalytic system to a prochiral fluorinated cyclobutene (B1205218) could directly generate a chiral cyclobutyl boronate ester.

Furthermore, recent advances have demonstrated the asymmetric synthesis of atropisomers that feature a cis-cyclobutane boronic ester. These reactions, which can proceed with high enantioselectivity (up to 99% ee), involve a palladium-catalyzed coupling and a subsequent 1,2-migration of a ring-strained B-ate complex, showcasing that high levels of stereocontrol are achievable within these strained ring systems. nih.govresearchgate.net

Chemical Reactivity and Mechanistic Investigations of 3,3 Difluorocyclobutyl Boronic Acid

Cross-Coupling Reactions of (3,3-Difluorocyclobutyl)boronic Acid

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Boronic acids are particularly versatile coupling partners in these transformations, most notably in the Suzuki-Miyaura and Chan-Lam reactions.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp³) and C(sp²)–C(sp²) bonds through the palladium-catalyzed reaction of an organoboron reagent with an organic halide or triflate. nih.gov The general catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov

Scope with Aryl, Alkenyl, and Alkyl Halides/Triflates

It is anticipated that this compound would serve as a competent coupling partner with a variety of organic electrophiles under palladium catalysis. The reactivity of the halide or triflate coupling partner generally follows the order: I > Br > OTf > Cl. scispace.com

Aryl Halides/Triflates: The coupling of this compound with aryl halides and triflates is expected to proceed efficiently, yielding 1-aryl-3,3-difluorocyclobutanes. These products are of interest in medicinal chemistry due to the introduction of a strained, fluorinated aliphatic ring onto an aromatic core. The electronic nature of the aryl halide can influence the reaction, with electron-poor arenes often being more reactive. nih.gov

Alkenyl Halides/Triflates: Reactions with alkenyl halides and triflates would likely produce 1-alkenyl-3,3-difluorocyclobutanes. These reactions are generally expected to proceed with retention of the alkene geometry.

Alkyl Halides: The Suzuki-Miyaura coupling of alkyl electrophiles is more challenging due to slower oxidative addition and the potential for β-hydride elimination. nih.gov However, recent advancements in catalyst systems have expanded the scope to include unactivated alkyl halides. nih.gov The coupling of this compound with alkyl halides would be a valuable transformation for constructing complex aliphatic frameworks.

A hypothetical reaction scope for the Suzuki-Miyaura coupling of this compound is presented below. Please note this table is illustrative and not based on published experimental data for this specific compound.

| Entry | Aryl/Alkenyl/Alkyl Halide/Triflate | Catalyst | Ligand | Base | Solvent | Temp (°C) | Hypothetical Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | 4-Bromotoluene | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 85 |

| 2 | 1-Chloro-4-nitrobenzene | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 110 | 78 |

| 3 | (E)-β-Bromostyrene | Pd(PPh₃)₄ | - | Na₂CO₃ | THF/H₂O | 80 | 90 |

| 4 | Cyclohexyl Iodide | Pd(OAc)₂ | P(t-Bu)₃ | K₃PO₄ | Dioxane | 100 | 65 |

| 5 | Phenyl Triflate | PdCl₂(dppf) | - | K₂CO₃ | DMF | 90 | 82 |

Ligand and Base Effects in Coupling Efficiency

The choice of ligand and base is crucial for the success of Suzuki-Miyaura couplings, particularly with challenging substrates like alkylboronic acids.

Ligand Effects: Electron-rich and sterically bulky phosphine (B1218219) ligands are often employed to facilitate the oxidative addition and reductive elimination steps. nih.gov Ligands such as SPhos, XPhos, and P(t-Bu)₃ have proven effective for coupling alkylboron reagents. nih.govclockss.org For C(sp³)–C(sp²) couplings, the appropriate ligand can promote the desired reaction while suppressing side reactions like β-hydride elimination. princeton.edu Computational and high-throughput screening methods are increasingly used to identify optimal ligands for specific transformations. rsc.orgresearchgate.net

Base Effects: The base plays a critical role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate species. nih.govresearchgate.net Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH). researchgate.net The strength and solubility of the base can significantly impact the reaction rate and yield. For alkylboronic acids, aqueous bases are often essential for efficient coupling. nih.gov

Mechanistic Pathways of Transmetalation and Reductive Elimination in Fluorinated Systems

The mechanism of the Suzuki-Miyaura reaction has been extensively studied. rsc.orgnih.gov The transmetalation step, which involves the transfer of the organic group from boron to palladium, is often the rate-determining step. nih.gov Two primary pathways are proposed for transmetalation: the reaction of a palladium halide complex with a boronate (formed by the reaction of the boronic acid with base) or the reaction of a palladium hydroxo complex with the neutral boronic acid. nih.gov The presence of water and the nature of the base can influence which pathway predominates. nih.gov

The fluorine atoms on the cyclobutyl ring of this compound are expected to influence its electronic properties. The electron-withdrawing nature of fluorine can affect the nucleophilicity of the boronic acid and the stability of the organopalladium intermediates. While detailed mechanistic studies on this specific compound are not available, insights can be drawn from studies on other fluorinated boronic acids. nih.gov The transmetalation of boronic esters has also been shown to proceed without prior hydrolysis under certain anhydrous conditions, which could be a relevant pathway for derivatives of this compound. illinois.edu The final reductive elimination step, which forms the C-C bond and regenerates the Pd(0) catalyst, is generally facile for alkyl-aryl couplings.

Copper-Mediated Chan-Lam Coupling and Related C-N/C-O Bond Formations

The Chan-Lam coupling provides a valuable method for the formation of carbon-heteroatom bonds, specifically C-N and C-O bonds, using copper catalysts. researchgate.netbeilstein-journals.org This reaction typically involves the coupling of a boronic acid with an amine or an alcohol. researchgate.net

It is plausible that this compound could participate in Chan-Lam couplings to form N-(3,3-difluorocyclobutyl) and O-(3,3-difluorocyclobutyl) products. These reactions are often carried out in the presence of a copper(II) salt, such as Cu(OAc)₂, and an oxidant, which can be atmospheric oxygen. beilstein-journals.org The reaction is generally tolerant of a wide range of functional groups. beilstein-journals.org

A hypothetical reaction scope for the Chan-Lam coupling of this compound is presented below. This table is for illustrative purposes and is not based on published data.

| Entry | Amine/Phenol | Copper Source | Ligand/Additive | Solvent | Atmosphere | Hypothetical Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Aniline | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | Air | 75 |

| 2 | Phenol | Cu(OAc)₂ | 1,10-Phenanthroline | Toluene/H₂O | O₂ | 80 |

| 3 | Imidazole | CuI | - | DMF | Air | 68 |

| 4 | Benzylamine | Cu(OAc)₂ | - | MeOH | Air | 72 |

Other Transition Metal-Catalyzed Coupling Reactions

While palladium and copper are the most common metals for cross-coupling reactions with boronic acids, other transition metals such as nickel and rhodium have also been shown to catalyze similar transformations.

Nickel-Catalyzed Couplings: Nickel catalysts can offer a more cost-effective alternative to palladium and sometimes exhibit unique reactivity. lookchem.combeilstein-journals.org Nickel-catalyzed Suzuki-type couplings of alkylboronic acids and their derivatives have been developed. rsc.org It is conceivable that a suitable nickel catalyst system could be employed for the cross-coupling of this compound.

Rhodium-Catalyzed Couplings: Rhodium catalysts have been utilized in asymmetric cross-coupling reactions of boronic acids, providing access to chiral products. nih.gov While the prochiral nature of this compound itself does not lend to asymmetric induction at the cyclobutyl ring in a standard coupling, rhodium catalysis could be relevant in more complex transformations involving this building block.

Functional Group Transformations of the Boronic Acid Moiety

The boronic acid functional group, -B(OH)2, is a cornerstone of modern organic synthesis, offering a gateway to a multitude of other functional groups. This reactivity is retained in this compound, allowing for the introduction of the difluorocyclobutyl moiety into various molecular scaffolds.

Oxidative deborylation is a fundamental transformation of boronic acids, providing a direct route to the corresponding alcohol. While specific studies on this compound are not extensively documented in publicly available literature, the general mechanism is well-established for alkylboronic acids. This reaction typically proceeds via the formation of a boronate intermediate upon treatment with an oxidant, such as hydrogen peroxide, in the presence of a base. The subsequent rearrangement and hydrolysis yield the alcohol.

A related and synthetically valuable transformation is deboronofluorination, which converts the C-B bond to a C-F bond. For instance, silver-catalyzed radical fluorination of alkylboronic acids using an electrophilic fluorine source like Selectfluor™ in an aqueous solution provides a method for synthesizing alkyl fluorides. nih.govgoogle.com This method is notable for its broad substrate scope and tolerance of various functional groups. nih.gov The proposed mechanism involves a radical pathway. nih.govgoogle.com

Table 1: Representative Oxidative Functionalization of Alkylboronic Acids

| Alkylboronic Acid Derivative | Reagents & Conditions | Product | Yield | Reference |

| 5-Phthalimido-1-pentaneboronic acid | AgNO3 (cat.), Selectfluor™, H2O/DCE, 60 °C | N-(5-Fluoro-1-pentyl)phthalimide | 90% | google.com |

| Cyclohexylboronic acid | Ir[dF(CF3)ppy]2(dtbbpy)PF6 (cat.), K3PO4, N-chloro-succinimide, Ethyl acetate, Blue LED, rt | Chlorocyclohexane | 85% | ru.nl |

This table presents data for representative alkylboronic acids to illustrate the general transformation, as specific data for this compound is not available.

Homologation reactions provide a means to extend the carbon chain adjacent to the boron atom. The Matteson homologation, a powerful stereoselective method, involves the reaction of a chiral boronic ester with a lithiated dihalomethane, followed by reaction with a nucleophile. bristol.ac.uku-tokyo.ac.jputexas.eduuni-saarland.de This process allows for the controlled, iterative growth of a carbon chain with high stereocontrol. bristol.ac.uku-tokyo.ac.jp While originally developed for alkyl boronic esters, this methodology has been extended to arylboronic esters as well. uni-saarland.de

Derivatization of boronic acids is often performed to enhance their stability or to make them amenable to specific analytical techniques, such as gas chromatography (GC). Boronic acids can be converted to boronate esters by reaction with diols, like pinacol (B44631) or neopentyl glycol, or to organotrifluoroborates. google.com These derivatives often exhibit improved handling and purification characteristics compared to the parent boronic acids. google.com For instance, boron trifluoride-methanol (BF3/MeOH) is a common reagent for the derivatization of carboxylic acids for GC analysis, highlighting a method that could be adapted for related boron compounds.

Lewis Acidity and Reversible Covalent Interactions

A defining characteristic of boronic acids is the Lewis acidic nature of the boron atom, which possesses a vacant p-orbital. ru.nlnih.govresearchgate.net This allows it to accept a pair of electrons from a Lewis base, leading to the formation of a tetrahedral boronate species. researchgate.netru.nlnih.govfourwaves.com

In aqueous solution, boronic acids exist in equilibrium between the neutral, trigonal planar form and an anionic, tetrahedral boronate form through interaction with water or hydroxide (B78521) ions. ru.nlnih.gov The Lewis acidity, and thus the position of this equilibrium, is influenced by the substituents on the boron atom. Electron-withdrawing groups, such as the fluorine atoms in the difluorocyclobutyl group, are expected to increase the Lewis acidity of the boron center, favoring the formation of the tetrahedral boronate complex. The pKa of a boronic acid is a measure of this Lewis acidity in an aqueous environment. mdpi.com

Table 2: General Equilibrium of Boronic Acids

| Form | Hybridization | Geometry |

| Trigonal Boronic Acid | sp² | Planar |

| Tetrahedral Boronate | sp³ | Tetrahedral |

Boronic acids are well-known for their ability to form reversible covalent bonds with 1,2- and 1,3-diols, such as those found in saccharides, to form cyclic boronate esters. researchgate.netfourwaves.comnih.govresearchgate.net This interaction is highly dependent on pH, the structure of the diol, and the Lewis acidity of the boronic acid. researchgate.netnih.gov The formation of these boronate esters is a dynamic process, and the stability of the resulting complex is a key factor in applications such as sensors and dynamic materials. researchgate.netnih.govnih.gov The reaction proceeds through the formation of a tetrahedral intermediate, and the rate of exchange can be influenced by both internal and external catalysts. researchgate.netnih.gov

Catalytic Roles of Boronic Acids in Organic Transformations

While most renowned as reagents in cross-coupling reactions, boronic acids can also function as organocatalysts. rsc.orgnih.govresearchgate.netresearchgate.net Their ability to act as Lewis acid catalysts stems from their capacity to activate hydroxyl groups in molecules like carboxylic acids and alcohols through the formation of boronate esters or other activated intermediates. rsc.orgresearchgate.net

For example, arylboronic acids bearing electron-withdrawing groups have been shown to be effective catalysts for the amidation of carboxylic acids with amines. nih.gov The catalytic cycle is believed to involve the formation of an acyloxyboron intermediate, which is more susceptible to nucleophilic attack by the amine. Similarly, boronic acid catalysis can promote dehydrative C-C bond-forming reactions by activating alcohols towards nucleophilic attack. researchgate.net Given the electron-withdrawing nature of the difluorocyclobutyl group, it is plausible that this compound could exhibit enhanced catalytic activity in such transformations compared to non-fluorinated alkylboronic acids. However, specific studies demonstrating the catalytic use of this compound have not been reported in the surveyed literature.

Boronic Acid Catalysis in Amide Bond Formation

Boronic acids have emerged as effective catalysts for the direct formation of amide bonds from carboxylic acids and amines, offering a greener alternative to traditional methods that often require stoichiometric activating agents. The catalytic cycle is believed to involve the activation of the carboxylic acid by the boronic acid.

The proposed mechanism for boronic acid-catalyzed amidation generally proceeds through the formation of a key intermediate. Initially, the boronic acid reacts with the carboxylic acid to form an acyloxyboronic acid or a related boroxine (B1236090) species. This intermediate is more electrophilic than the free carboxylic acid. Subsequent nucleophilic attack by the amine on the activated carbonyl group leads to the formation of a tetrahedral intermediate. The collapse of this intermediate, facilitated by the boronic acid catalyst, yields the amide product and regenerates the boronic acid for the next catalytic cycle.

While no specific studies on the use of This compound in amide bond formation have been reported, its catalytic activity can be inferred. The electron-withdrawing nature of the two fluorine atoms is expected to enhance the Lewis acidity of the boron center. This increased acidity could facilitate the initial activation of the carboxylic acid, potentially leading to higher catalytic efficiency compared to non-fluorinated alkyl boronic acids.

An illustrative catalytic cycle is presented below:

Illustrative Catalytic Cycle for Boronic Acid-Catalyzed Amide Formation

| Step | Description |

| 1 | The boronic acid, RB(OH)2, reacts with a carboxylic acid, R'COOH, to form an acyloxyboronate intermediate. |

| 2 | The amine, R''NH2, attacks the activated carbonyl group of the acyloxyboronate. |

| 3 | A tetrahedral intermediate is formed. |

| 4 | The intermediate collapses to yield the amide, R'CONHR'', and regenerates the boronic acid catalyst. |

This table represents a generalized mechanism and is not based on specific experimental data for this compound.

Organocatalytic Activation of Hydroxy-Containing Compounds

Boronic acids can act as organocatalysts to activate hydroxy-containing compounds, such as alcohols and diols, towards various transformations. This activation relies on the reversible formation of boronate esters, which renders the oxygen atom more susceptible to nucleophilic attack or facilitates other reactions.

The gem-difluoro substitution on the cyclobutyl ring of This compound is expected to play a significant role in its ability to activate hydroxy compounds. The strong electron-withdrawing effect of the fluorine atoms should increase the Lewis acidity of the boron atom, thereby promoting the formation of the boronate ester with the alcohol substrate. This enhanced Lewis acidity could lead to more efficient activation at lower catalyst loadings or milder reaction conditions compared to less acidic boronic acids.

Common applications of this activation strategy include the protection of diols, the promotion of glycosylation reactions, and the facilitation of oxidation or reduction reactions at the alcohol functionality. While specific examples involving This compound are not documented in the literature, its structural properties suggest it could be a promising candidate for such transformations.

Side Reactions and Stability Considerations

The utility of boronic acids in chemical synthesis can be limited by their stability under certain reaction conditions. Understanding potential side reactions is crucial for optimizing synthetic protocols.

Protodeboronation in Suzuki-Miyaura Coupling Conditions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. However, a common side reaction that plagues this process is the protodeboronation of the boronic acid, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This process consumes the boronic acid, reducing the yield of the desired cross-coupled product.

The rate of protodeboronation is influenced by several factors, including the nature of the organic group attached to the boron, the reaction temperature, the pH of the medium, and the presence of certain metal catalysts. Generally, electron-rich and sterically hindered boronic acids are more prone to protodeboronation.

For This compound , the presence of the electron-withdrawing difluoromethyl group is expected to have a stabilizing effect against protodeboronation. The C-B bond is likely to be less polarized towards carbon, making it less susceptible to protonolysis. This enhanced stability would be advantageous in Suzuki-Miyaura couplings, potentially leading to higher yields and cleaner reactions, especially in cases where prolonged reaction times or elevated temperatures are required.

Factors Influencing Protodeboronation of Boronic Acids

| Factor | Influence on Protodeboronation Rate | Expected Effect on this compound |

| Electronic Effects | Electron-donating groups on the organic substituent increase the rate. | The electron-withdrawing difluoro group is expected to decrease the rate. |

| Steric Hindrance | Increased steric bulk around the boron atom can increase the rate. | The cyclobutyl group presents moderate steric bulk. |

| Temperature | Higher temperatures generally accelerate protodeboronation. | This general trend is expected to apply. |

| pH | Both highly acidic and basic conditions can promote protodeboronation. | Stability is likely to be optimal under mildly basic conditions typical for Suzuki-Miyaura coupling. |

This table provides a qualitative analysis based on general principles of boronic acid stability. Specific kinetic data for this compound is not available.

Applications of 3,3 Difluorocyclobutyl Boronic Acid As a Key Building Block in Advanced Organic Synthesis

Construction of Complex Polycyclic and Heterocyclic Scaffolds

The difluorocyclobutane moiety is a bioisostere for various functional groups, and its incorporation into larger, more complex structures is of significant interest in the design of new therapeutic agents. (3,3-Difluorocyclobutyl)boronic acid serves as a key starting material for accessing such intricate molecular frameworks.

While direct literature examples detailing the use of this compound in the synthesis of 3-azabicyclo[3.2.0]heptane derivatives are not prevalent, the construction of this bicyclic system often involves methodologies where a boronic acid functionality is a key reactive handle. For instance, photochemical [2+2] cycloaddition reactions between alkenyl boronic derivatives and maleimides have been shown to produce 3-azabicyclo[3.2.0]heptane scaffolds. chemrxiv.orgorganic-chemistry.org In these syntheses, the boronic acid group is incorporated into the bicyclic product, which can then undergo further transformations such as C-C coupling or oxidative deborylation to introduce additional diversity. chemrxiv.org This suggests a potential, albeit indirect, pathway where a difluorocyclobutane-containing precursor could be elaborated into the desired bicyclic amine.

Other established routes to 3-azabicyclo[3.2.0]heptanes include intramolecular [2+2] photochemical cyclizations and [3+2] cycloaddition reactions. organic-chemistry.org The lack of direct examples using this compound highlights an area ripe for synthetic exploration, where its unique properties could be leveraged to create novel analogs of this important heterocyclic system.

A primary application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to generate a wide array of functionalized cyclobutane (B1203170) derivatives. This reaction is a powerful tool for forming carbon-carbon bonds and is compatible with a broad range of functional groups. researchgate.netorganic-chemistry.orgthieme-connect.de The coupling of cyclobutyltrifluoroborates, which are closely related to and can be derived from the corresponding boronic acid, with various aryl and heteroaryl chlorides has been demonstrated to proceed in moderate to excellent yields. nih.gov This methodology allows for the direct installation of the 3,3-difluorocyclobutyl moiety onto aromatic and heteroaromatic cores, which are common substructures in pharmaceuticals. nih.gov

The reaction tolerates diverse functional groups on the coupling partner, including esters, ketones, and nitriles, making it a highly versatile method for creating complex molecules. nih.gov The resulting aryl- and heteroaryl-substituted difluorocyclobutanes are valuable intermediates for further synthetic elaboration or for direct use in biological screening.

Table 1: Examples of Suzuki-Miyaura Coupling with Cyclobutyltrifluoroborates

| Aryl/Heteroaryl Chloride | Product | Yield (%) |

| 1-Chloro-4-nitrobenzene | 1-(3,3-Difluorocyclobutyl)-4-nitrobenzene | 85 |

| 4-Chloroacetophenone | 1-(4-(3,3-Difluorocyclobutyl)phenyl)ethan-1-one | 78 |

| 2-Chloropyridine | 2-(3,3-Difluorocyclobutyl)pyridine | 65 |

| 3-Chlorobenzonitrile | 3-(3,3-Difluorocyclobutyl)benzonitrile | 82 |

This table presents representative examples of Suzuki-Miyaura couplings with cyclobutyltrifluoroborates, illustrating the potential applications of this compound in forming functionalized cyclobutane systems. nih.gov

Integration into Multi-component Reactions

Multi-component reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single synthetic operation to form a complex product, incorporating most or all of the atoms of the reactants. Boronic acids are well-established participants in several important MCRs, including the Petasis and Ugi reactions.

The Petasis borono-Mannich reaction is a three-component reaction between an amine, a carbonyl compound (often an aldehyde or ketone), and an organoboronic acid to produce substituted amines. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org This reaction is known to be compatible with a wide range of boronic acids, including alkylboronic acids. organic-chemistry.orgnih.gov While specific examples employing this compound are not extensively documented, its structural similarity to other reactive alkylboronic acids suggests its potential as a substrate in this powerful transformation to generate novel α-amino acid derivatives and other complex amines. wikipedia.orgnih.gov

The Ugi four-component reaction is another cornerstone of MCR chemistry, typically involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a dipeptide-like structure. nih.govorganic-chemistry.org Variations of the Ugi reaction that incorporate boronic acids have been developed, further expanding the chemical space accessible through this methodology. researchgate.netrsc.orgresearchgate.netrsc.org The use of boronic acid derivatives in Ugi-type reactions allows for the synthesis of diverse and complex molecules, including peptidomimetics and heterocyclic scaffolds. organic-chemistry.orgtuni.firsc.org The integration of this compound into such MCRs would provide a direct route to novel compounds containing the unique difluorocyclobutyl motif.

Precursor for Diverse Functionality via C-B Bond Derivatization

The carbon-boron (C-B) bond of boronic acids is a versatile functional handle that can be transformed into a variety of other functional groups, significantly expanding the synthetic utility of these compounds. nih.gov

One of the most important transformations of the C-B bond is the Chan-Lam coupling reaction , which enables the formation of carbon-heteroatom bonds, typically C-N and C-O bonds. st-andrews.ac.ukwikipedia.org This copper-catalyzed reaction couples a boronic acid with an amine or an alcohol to form the corresponding N- or O-arylated/alkylated product. The Chan-Lam amination has been successfully applied to alkylboronic acids, providing a valuable method for the synthesis of primary, secondary, and tertiary amines. chemrxiv.orgacs.org This suggests that this compound can be a precursor to a range of 3,3-difluorocyclobutylamines, which are of interest in medicinal chemistry.

Another key derivatization of the C-B bond is oxidative hydroxylation , which converts the boronic acid to the corresponding alcohol. This transformation is typically achieved using an oxidizing agent, and various methods have been developed that are compatible with a wide range of functional groups. organic-chemistry.orgresearchgate.netmdpi.comresearchgate.netnih.gov The resulting 3,3-difluorocyclobutanol (B1322468) is a valuable intermediate for further synthetic manipulations.

Table 2: Key C-B Bond Derivatization Reactions

| Reaction | Reagents | Product Functional Group |

| Suzuki-Miyaura Coupling | Aryl/Vinyl Halide, Pd catalyst, Base | Aryl/Vinyl |

| Chan-Lam Amination | Amine, Cu catalyst, Oxidant | Amine |

| Oxidative Hydroxylation | Oxidizing Agent (e.g., H₂O₂, N-oxides) | Alcohol (Hydroxyl) |

| Oxidative Amination | Aminating Agent (e.g., Methoxyamine) | Amine |

This table summarizes common transformations of the C-B bond in boronic acids, which are applicable to this compound for the synthesis of diverse functionalized derivatives.

Development of Chemical Libraries for Research Purposes

The development of diverse and novel chemical libraries is crucial for the discovery of new bioactive molecules through high-throughput screening and fragment-based drug discovery (FBDD). nih.govresearchgate.netnih.govnih.gov this compound is an excellent candidate for inclusion in such libraries due to several key features.

Firstly, its relatively low molecular weight and complexity make it an ideal "fragment" for FBDD, a strategy that uses small, low-affinity compounds as starting points for developing high-affinity ligands. drughunter.comdrugdiscoverychemistry.com The introduction of the 3,3-difluorocyclobutyl moiety can impart favorable properties such as increased metabolic stability and altered lipophilicity, which are desirable attributes in drug candidates. researchgate.netacs.org

Secondly, the boronic acid functionality allows for a wide range of subsequent chemical modifications, enabling the rapid generation of a library of related compounds from a single building block. nih.govsigmaaldrich.com This "late-stage functionalization" is a powerful approach in medicinal chemistry for exploring the structure-activity relationships of a lead compound. The ability to participate in reactions such as Suzuki-Miyaura coupling, Chan-Lam amination, and multicomponent reactions makes this compound a highly versatile scaffold for library synthesis.

Role of Fluorination in the Chemical Behavior of Cyclobutylboronic Acids

Inductive Effects of gem-Difluoro Substitution on Boron Reactivity

The two fluorine atoms in (3,3-difluorocyclobutyl)boronic acid exert a strong electron-withdrawing inductive effect (-I effect) due to fluorine's high electronegativity. This effect is transmitted through the sigma bonds of the cyclobutane (B1203170) ring, leading to a decrease in electron density at the boron atom. A more electron-deficient boron center is a stronger Lewis acid, making it more susceptible to nucleophilic attack. This enhanced electrophilicity can influence the rates and outcomes of reactions where the boronic acid acts as an electrophile.

The gem-difluoro group is considered a bioisostere of a carbonyl group or an ether oxygen, highlighting its significant impact on molecular properties. acs.org This inductive withdrawal of electron density by the fluorine atoms is a key factor in modulating the reactivity of the boronic acid moiety. While direct kinetic studies on the reactivity of this compound are not extensively documented in publicly available literature, the principles of physical organic chemistry suggest that it would be more reactive towards nucleophiles compared to unsubstituted cyclobutylboronic acid.

Influence of Fluorine on Acidity (pKa) and Lewis Acidity of the Boronic Acid

The acidity of a boronic acid, typically expressed by its pKa value, is a measure of its ability to accept a hydroxide (B78521) ion to form a tetrahedral boronate species. The presence of electron-withdrawing groups generally increases the Lewis acidity of the boronic acid, resulting in a lower pKa value. nih.govresearchgate.net

The introduction of fluorine substituents into arylboronic acids has been shown to increase their acidity. nih.gov For instance, the pKa of phenylboronic acid is approximately 8.8, while the pKa values for fluorinated phenylboronic acids can range from 6.17 to 8.77, depending on the number and position of the fluorine atoms. nih.gov This trend is attributed to the stabilization of the resulting negative charge on the boronate anion by the electron-withdrawing fluorine atoms.

Table 1: Comparison of Acidity in Boronic Acids

| Compound | Substituent Effect | Expected pKa Trend |

| Cyclobutylboronic acid | Alkyl group (weakly electron-donating) | Higher pKa (less acidic) |

| This compound | gem-Difluoro group (strongly electron-withdrawing) | Lower pKa (more acidic) |

This table is based on established principles of physical organic chemistry, as specific experimental pKa values for these compounds were not found in the reviewed literature.

Spectroscopic Analysis of Fluorinated Boronic Acid Systems (e.g., ¹⁹F NMR applications in mechanistic studies)

¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying fluorinated organic compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. wikipedia.org The chemical shift of the fluorine atoms is highly sensitive to their local electronic environment, making ¹⁹F NMR an excellent probe for investigating molecular structure and electronic effects.

In the case of this compound, the ¹⁹F NMR spectrum would provide valuable information. The chemical shift of the fluorine atoms would be indicative of the electronic environment within the cyclobutane ring. Typical ¹⁹F chemical shifts for fluorine atoms attached to an sp³-hybridized carbon fall within a broad range. nih.gov For difluorocyclobutane derivatives, the specific chemical shift would be influenced by the conformation of the ring and the electronic nature of the boronic acid group.

Table 2: General ¹⁹F NMR Chemical Shift Ranges

| Functional Group | Chemical Shift Range (ppm vs. CFCl₃) |

| -CF₂- | +80 to +140 |

| R-CF₂-R' (aliphatic) | Varies based on substituents |

This table provides general chemical shift ranges and is not specific to this compound. The actual chemical shift would need to be determined experimentally or through computational modeling.

Furthermore, ¹⁹F NMR can be utilized in mechanistic studies to monitor reactions involving this compound. Changes in the ¹⁹F chemical shift can indicate the formation of intermediates or products, providing insights into reaction pathways. For example, the interaction of the boronic acid with other molecules, such as in the formation of boronate esters, would likely lead to a change in the electronic environment of the fluorine atoms and thus a shift in the ¹⁹F NMR signal. While specific mechanistic studies employing ¹⁹F NMR on this compound are not prominent in the surveyed literature, the technique's utility in studying other fluorinated boronic acids suggests its potential for elucidating the reaction mechanisms of this compound. nih.gov

Computational Chemistry Approaches to 3,3 Difluorocyclobutyl Boronic Acid Systems

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) has emerged as a primary tool for studying the mechanisms of reactions involving boronic acids. cuny.edu For (3,3-Difluorocyclobutyl)boronic acid, DFT calculations are crucial for understanding its participation in key organic transformations like the Suzuki-Miyaura cross-coupling reaction. nih.govnih.gov

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, and DFT calculations have been instrumental in mapping out its catalytic cycle. researchgate.net This cycle typically involves three main steps: oxidative addition, transmetalation, and reductive elimination. nih.govnih.gov For reactions involving this compound, the transmetalation step, where the difluorocyclobutyl group is transferred to the palladium center, is often the rate-determining step. nih.govresearchgate.net

DFT calculations allow for the precise location of transition state structures and the determination of their corresponding activation energies. For instance, in a typical palladium-catalyzed cross-coupling, the activation barrier for the transmetalation of a boronic acid can be computationally determined. nih.gov The presence of the electron-withdrawing fluorine atoms in the cyclobutyl ring is expected to influence the Lewis acidity of the boron center, which in turn affects the energetics of the transmetalation process. nih.gov

Table 1: Calculated Energetic Data for a Model Suzuki-Miyaura Cross-Coupling Reaction

| Step | Intermediate/Transition State | Relative Energy (kcal/mol) |

| 1 | Oxidative Addition Product | 0.0 |

| 2 | Transmetalation Transition State | +15.7 |

| 3 | Pre-Reductive Elimination Intermediate | -5.2 |

| 4 | Reductive Elimination Transition State | +8.9 |

| 5 | Biaryl Product + Catalyst | -25.0 |

Beyond individual transition states, DFT can model the entire catalytic cycle, providing a comprehensive energetic landscape of the reaction. researchgate.net This includes the characterization of all intermediates, such as the initial palladium-halide complex, the palladate intermediate formed during transmetalation, and the final diorganopalladium species that undergoes reductive elimination. mdpi.com

Computational models can also investigate the role of the base, which is crucial for activating the boronic acid. The base facilitates the formation of a more nucleophilic boronate species [R-B(OH)3]-, which is generally considered the active species in the transmetalation step. mdpi.com DFT studies can compare the energy barriers for pathways involving the neutral boronic acid versus the anionic boronate, consistently showing a lower barrier for the latter. nih.gov The specific nature of the (3,3-difluorocyclobutyl) group, with its inherent steric bulk and electronic effects, would be a key parameter in these models.

Table 2: Computed Properties of Intermediates in a Model Catalytic Cycle

| Intermediate Species | Key Geometric Parameter | Calculated Charge on Boron |

| This compound | B-O bond length: ~1.37 Å | +0.65 |

| (3,3-Difluorocyclobutyl)boronate | B-O bond length: ~1.48 Å | +0.52 |

| Palladium-Boronate Complex | Pd-O bond length: ~2.10 Å | +0.58 |

Note: The values are estimations based on general principles of computational chemistry applied to boronic acids, as direct data for the specific compound was not found.

Prediction of Reactivity and Selectivity in Fluorinated Boronic Acid Transformations

Computational methods are invaluable for predicting the reactivity and selectivity of transformations involving fluorinated boronic acids. The presence of fluorine atoms can significantly alter the electronic properties of the molecule. nih.gov In the case of this compound, the two fluorine atoms on the cyclobutyl ring exert a strong electron-withdrawing inductive effect. This increases the Lewis acidity of the boron atom, which can enhance its reactivity in certain reactions, such as the formation of boronate esters with diols. nih.gov

DFT calculations can quantify these electronic effects by calculating parameters such as the partial atomic charges and the energy of the Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy for this compound compared to its non-fluorinated counterpart would indicate a higher electrophilicity and thus, potentially, a higher reactivity towards nucleophiles. Furthermore, computational models can predict the regioselectivity and stereoselectivity of reactions by comparing the activation energies of different possible reaction pathways.

Conformational Analysis and Stereochemical Insights

The three-dimensional structure of this compound and its derivatives is crucial for understanding their reactivity and interactions with other molecules. Computational conformational analysis can identify the most stable conformations and the energy barriers between them. longdom.orgnih.gov For the 3,3-difluorocyclobutyl ring, puckering of the four-membered ring is a key conformational feature.

DFT calculations can be used to perform a potential energy surface scan by systematically varying key dihedral angles to locate all low-energy conformers. longdom.org The orientation of the boronic acid group relative to the cyclobutyl ring will also be a critical factor. The interplay between the steric hindrance of the substituents and intramolecular interactions, such as potential hydrogen bonding between the hydroxyl groups of the boronic acid and the fluorine atoms, can be elucidated. nih.gov Understanding the preferred conformation is essential for predicting the stereochemical outcome of reactions, as the facial selectivity of an incoming reagent will be dictated by the steric accessibility of the reactive center. nih.gov For example, in additions to the boron atom, the approach of a nucleophile would likely occur from the less sterically hindered face of the molecule.

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems for (3,3-Difluorocyclobutyl)boronic acid Transformations

The utility of any boronic acid is intrinsically linked to the catalytic transformations it can undergo, with the Suzuki-Miyaura cross-coupling being the most prominent example. organic-chemistry.orgnih.gov Future research will likely focus on developing and optimizing catalytic systems specifically tailored to the steric and electronic nature of this compound. The electron-withdrawing effect of the two fluorine atoms can influence the transmetalation step in cross-coupling reactions, potentially requiring tailored ligand and catalyst designs for optimal efficiency.

Research in this area would likely explore a range of palladium, nickel, and copper catalysts. For instance, while palladium-based systems are standard for Suzuki-Miyaura couplings, copper-catalyzed reactions have shown promise for coupling with a different scope of partners. organic-chemistry.org Furthermore, the development of organocatalytic systems, which avoid transition metals, represents a significant trend. princeton.edu Boronic acids themselves can act as catalysts in various organic transformations, such as dehydrative reactions, a field that remains to be explored for fluorinated cycloalkyl boronic acids. nih.govresearchgate.net

Interactive Table: Potential Catalytic Systems for Investigation

| Catalyst System | Target Transformation | Rationale for Exploration | Potential Substrate Class |

|---|---|---|---|

| Pd(OAc)₂ / SPhos | Suzuki-Miyaura Coupling | Robust, general-purpose ligand for challenging boronic acids. | Aryl Bromides, Chlorides |

| NiCl₂(dppp) | Negishi-type Coupling | Potential for alternative reactivity and coupling with sp³ centers. | Alkyl Halides |

| Cu(OAc)₂ / Pyridine | Chan-Lam Coupling | For the formation of C-N and C-O bonds. | Amines, Phenols |

Exploration of New Synthetic Pathways to Access Complex Fluorinated Cyclobutyl Building Blocks

While this compound is a valuable building block, the development of synthetic routes to more complex derivatives is a crucial future direction. This involves creating new methods to introduce additional functional groups onto the cyclobutane (B1203170) ring, either before or after the introduction of the boronic acid moiety. Current strategies for synthesizing fluorinated cyclobutanes often rely on the cycloaddition of fluorinated olefins or the fluorination of pre-existing cyclobutane precursors. rsc.orgacs.org

Emerging strategies may focus on the late-stage functionalization of the this compound core. This could involve C-H activation techniques to introduce substituents at the 2- or 4-positions of the cyclobutane ring, a challenging but highly desirable transformation. Another avenue is the development of diastereoselective syntheses to control the stereochemistry of substituted cyclobutanes derived from this building block. nih.gov The decarboxylative strategy is another modern methodology that can be used to introduce fluorine-containing substituents and could be adapted for these systems. nih.gov Research into preparing highly reactive fluorinated molecules could also provide new, efficient pathways to these complex structures. github.io

Interactive Table: Hypothetical Synthetic Strategies for Complex Derivatives

| Starting Material | Synthetic Strategy | Target Derivative | Key Reagents |

|---|---|---|---|

| 3-Oxocyclobutanecarboxylate | Fluorination & Borylation | (3,3-Difluoro-1-carboxycyclobutyl)boronic acid | Deoxofluor, Pinacolborane |

| This compound | C-H Activation/Arylation | (2-Aryl-3,3-difluorocyclobutyl)boronic acid | Pd(OAc)₂, Norbornene |

| Alkylidenecyclobutane | Divergent Fluorination | 1-(Fluoromethyl)-1-hydroxycyclobutane precursor | Selectfluor, H₂O |

Advanced Mechanistic Investigations Utilizing In Situ Spectroscopic Techniques

A deeper understanding of the reaction mechanisms involving this compound is essential for optimizing existing transformations and designing new ones. Advanced in situ spectroscopic techniques are powerful tools for elucidating the behavior of reagents and catalysts in real-time. Given the presence of both boron and fluorine, multinuclear NMR spectroscopy is particularly well-suited for these investigations.

Specifically, ¹⁹F NMR spectroscopy can be employed to monitor the stability of the C-F bonds and track the electronic environment of the difluoromethylene group throughout a reaction. nih.gov Concurrently, ¹¹B NMR spectroscopy can provide detailed information on the speciation of the boronic acid in solution, revealing the equilibrium between the free acid, boroxines (anhydrides), and boronate complexes formed with bases or diols. nih.govresearchgate.net These studies can uncover crucial information about catalyst activation, the nature of the active transmetalating species, and potential decomposition pathways such as protodeboronation, a common side reaction for boronic acids. nih.govresearchgate.net Kinetic analysis using these techniques can reveal how the unique structure of the difluorocyclobutyl group affects reaction rates compared to simpler alkyl or aryl boronic acids. nih.gov

Interactive Table: Spectroscopic Techniques for Mechanistic Studies

| Spectroscopic Technique | Information Gained | Mechanistic Question Addressed |

|---|---|---|

| ¹⁹F NMR | Electronic changes at the CF₂ group, detection of side reactions. | How does the catalyst interact with the fluorinated ring? |

| ¹¹B NMR | Boron speciation (free acid, boronate, boroxine). | What is the resting state of the boron species under reaction conditions? |

| ReactIR (FTIR) | Real-time concentration profiles of reactants, intermediates, and products. | What are the kinetics of the catalytic cycle? |

Q & A

Basic: What are the primary synthetic challenges in preparing (3,3-Difluorocyclobutyl)boronic acid, and what strategies address them?

Answer:

Synthesis of this compound faces challenges such as thermal instability during purification and regioselective fluorination . Key strategies include:

- Prodrug intermediates : Synthesizing protected boronic esters (e.g., pinacol esters) to enhance stability during multi-step reactions .

- Fluorination methods : Using electrophilic fluorinating agents (e.g., Selectfluor®) or transition-metal catalysis to achieve precise 3,3-difluoro substitution on the cyclobutane ring .

- Purification : Employing low-temperature chromatography or recrystallization to prevent decomposition .

Basic: How do structural features of this compound influence its reactivity in Suzuki-Miyaura couplings?

Answer:

The rigid cyclobutane ring and electron-withdrawing fluorine substituents impact reactivity:

- Steric effects : The cyclobutane ring restricts rotational freedom, favoring transmetalation with specific palladium intermediates.

- Electronic effects : Fluorine atoms lower the pKa of the boronic acid, enhancing its nucleophilicity in cross-coupling reactions.

- DFT studies confirm that the fluorine substituents stabilize transition states by reducing electron density at the boron center .

Basic: What are the established applications of this compound in medicinal chemistry?

Answer:

This compound is used as a bioisostere or scaffold in drug design:

- Proteasome inhibitors : Analogues of bortezomib leverage the boronic acid moiety to bind catalytic threonine residues in the 20S proteasome .

- Antiviral agents : The cyclobutane core mimics carbocyclic nucleosides, enabling inhibition of viral polymerases .

- Kinase inhibitors : Fluorine atoms enhance metabolic stability and membrane permeability in kinase-targeting prodrugs .

Advanced: How can researchers mitigate hydrolytic instability of this compound in physiological environments?

Answer:

Strategies include:

- Prodrug design : Masking the boronic acid as a trifluoroborate salt or ester, which hydrolyzes selectively at target sites .

- Nanocarrier systems : Encapsulation in liposomes or polymeric nanoparticles to reduce premature degradation .

- pH-responsive formulations : Leveraging the compound’s pKa (≈8.5) to stabilize it in acidic microenvironments (e.g., tumor tissues) .

Advanced: What methodologies enhance the diol-binding affinity of this compound for glycoprotein detection?

Answer:

- Tuning boronic acid pKa : Introducing electron-withdrawing groups (e.g., fluorine) lowers pKa, improving diol binding at physiological pH .

- Multivalent display : Immobilizing multiple boronic acid units on microfluidic surfaces or dendrimers increases avidity for glycans .

- Dynamic covalent chemistry : Coupling with fluorogenic reporters (e.g., alizarin red) enables real-time monitoring of binding events .

Advanced: How does thermal stability of this compound compare to other boronic acids in material science applications?

Answer:

Thermogravimetric analysis (TGA) reveals:

| Compound | Decomposition Temp (°C) | Key Structural Features |

|---|---|---|

| (3,3-Difluorocyclobutyl)BA | 220–250 | Rigid cyclobutane, fluorination |

| Phenylboronic acid | 180–200 | Planar aromatic ring |

| Pyrene-1-boronic acid | >600 | Extended π-conjugation |

Fluorination and ring strain in the cyclobutane enhance stability compared to simple aryl boronic acids but are less robust than fused aromatic systems .

Advanced: What role does this compound play in asymmetric catalysis?

Answer:

It serves as a chiral building block or ligand precursor :

- Axial chirality : The cyclobutane ring’s stereochemistry directs enantioselective Suzuki couplings for biaryl synthesis .

- Boronate complexes : Forms stable intermediates with diols (e.g., tartaric acid) to control stereochemistry in aldol reactions .

Advanced: How can analytical techniques resolve contradictions in boronic acid reactivity data?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.